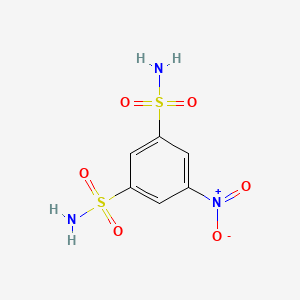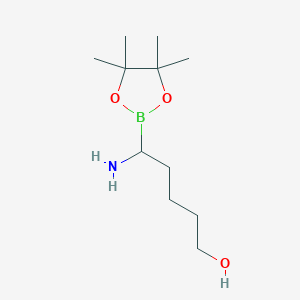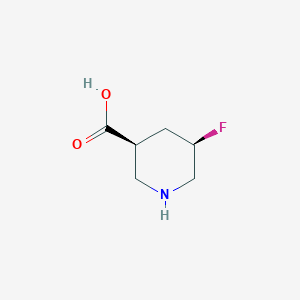
Loprazolam Piperidine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Loprazolam Piperidine N-Oxide typically involves the oxidation of Loprazolam using various oxidizing agents. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol . This method is efficient and environmentally friendly, providing high yields of the desired N-oxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors has been explored to enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Loprazolam Piperidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Loprazolam to its N-oxide form using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the N-oxide back to the parent compound, Loprazolam, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in methanol with titanium silicalite (TS-1) as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: This compound.
Reduction: Loprazolam.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Loprazolam Piperidine N-Oxide has several scientific research applications, including:
作用機序
Loprazolam Piperidine N-Oxide exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This action increases the opening frequency of the chloride ion channel, allowing more chloride ions to enter the neuron. The influx of chloride ions hyperpolarizes the neuron, leading to muscle relaxation, anxiolytic, hypnotic, amnesic, and anticonvulsant effects .
類似化合物との比較
Similar Compounds
Loprazolam: The parent compound with similar pharmacological properties.
Diazepam: Another benzodiazepine with a longer half-life and different side effect profile.
Lorazepam: A benzodiazepine with a shorter half-life and different pharmacokinetic properties.
Uniqueness
Loprazolam Piperidine N-Oxide is unique due to its specific metabolic pathway and the presence of the N-oxide functional group, which may contribute to its distinct pharmacological profile . Its intermediate half-life and reduced daytime sedation compared to other benzodiazepines make it a valuable therapeutic agent .
特性
分子式 |
C23H21ClN6O4 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC名 |
(2Z)-6-(2-chlorophenyl)-2-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C23H21ClN6O4/c1-30(34)10-8-27(9-11-30)14-19-23(31)28-20-7-6-15(29(32)33)12-17(20)22(25-13-21(28)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- |
InChIキー |
OPEACQVENNGYDS-RGEXLXHISA-N |
異性体SMILES |
C[N+]1(CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |
正規SMILES |
C[N+]1(CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)






![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)

![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)


